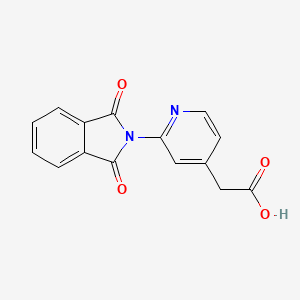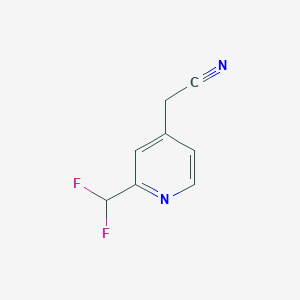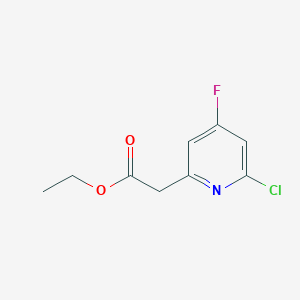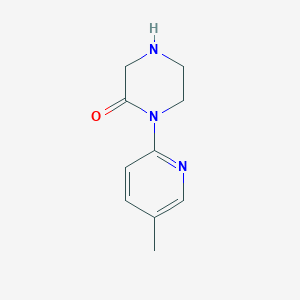
1-(Benzyloxy)-3-(chloromethyl)-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-3-(chloromethyl)-5-nitrobenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a chloromethyl group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-(chloromethyl)-5-nitrobenzene can be synthesized through a multi-step process involving the following key steps:
Chloromethylation: The addition of a chloromethyl group to the benzene ring.
Benzyloxylation: The attachment of a benzyloxy group to the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzyloxy)-3-(chloromethyl)-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 1-(benzyloxy)-3-(aminomethyl)-5-nitrobenzene.
Oxidation: Formation of benzyloxy-substituted aldehydes or acids.
Applications De Recherche Scientifique
1-(Benzyloxy)-3-(chloromethyl)-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-3-(chloromethyl)-5-nitrobenzene involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its functional groups.
Pathways Involved: The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparaison Avec Des Composés Similaires
1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene: Similar structure but with a methoxy group instead of a nitro group.
1-(Benzyloxy)-4-(chloromethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: 1-(Benzyloxy)-3-(chloromethyl)-5-nitrobenzene is unique due to the presence of both a nitro group and a chloromethyl group, which allows it to undergo a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C14H12ClNO3 |
|---|---|
Poids moléculaire |
277.70 g/mol |
Nom IUPAC |
1-(chloromethyl)-3-nitro-5-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12ClNO3/c15-9-12-6-13(16(17)18)8-14(7-12)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2 |
Clé InChI |
DWCDNFRLEDSEOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)[N+](=O)[O-])CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850447.png)






![[6-Methoxy-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14850495.png)





